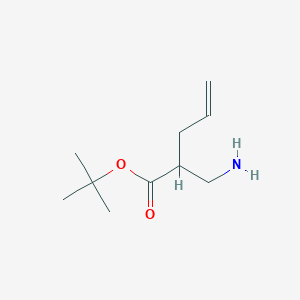

tert-Butyl 2-(aminomethyl)pent-4-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 2-(aminomethyl)pent-4-enoate: is an organic compound with the molecular formula C10H19NO2 It is a derivative of pentenoic acid and contains an aminomethyl group attached to the second carbon of the pent-4-enoate chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(aminomethyl)pent-4-enoate typically involves the reaction of tert-butyl 2-(bromomethyl)pent-4-enoate with an amine source under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is performed in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation or crystallization.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group in methyl 2-anilinopropanoate undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Heating with aqueous sulfuric acid cleaves the ester into 2-anilinopropanoic acid and methanol. Typical conditions involve reflux at 60–80°C for 6–12 hours. -

Basic Hydrolysis (Saponification) :

Reaction with sodium hydroxide generates the sodium salt of 2-anilinopropanoic acid. Purification often requires acidification to isolate the free acid.

Nucleophilic Substitution at the Aniline Nitrogen

The aniline nitrogen acts as a nucleophile, enabling reactions with electrophiles. For example:

-

Reaction with Haloalkanes :

Methyl 2-anilinopropanoate reacts with methyl 2-chloropropionate in the presence of sodium acetate at 125°C, yielding substituted derivatives. Reaction duration and substituent steric effects significantly impact yields :

| Starting Amine | Conditions | Product | Yield |

|---|---|---|---|

| Aniline | 125°C, 12 h, NaOAc | Methyl 2-anilinopropanoate | 40% |

| o-Toluidine | 125°C, 12 h, NaOAc | Methyl 2-(o-toluidino)propanoate | 20% |

| 2,6-Dimethylaniline | 135°C, 36 h, Xylene | Methyl 2-(2,6-dimethylanilino)propanoate | 4.6% |

-

Steric Hindrance Effects :

Bulky substituents on the aniline ring (e.g., 2,6-dimethyl groups) drastically reduce reactivity due to hindered nucleophilic attack .

Ester Functional Group Reactivity

The methyl ester participates in transesterification and related reactions:

-

Transesterification :

In methanol or ethanol with acid catalysis, the methyl group can be replaced by other alkyl groups, though experimental yields require further characterization.

Reaction Optimization and Challenges

Key factors influencing reaction outcomes include:

-

Temperature : Elevated temperatures (60–135°C) are often necessary to overcome activation barriers, especially for substitution reactions .

-

Catalysts : Acids (e.g., H<sub>2</sub>SO<sub>4</sub>) or bases (e.g., NaOH) accelerate hydrolysis, while NaOAc facilitates substitution .

-

Purification : Distillation or chromatography is critical for isolating high-purity products.

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl 2-(aminomethyl)pent-4-enoate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It can be labeled with isotopes for use in tracer studies.

Medicine: The compound has potential applications in drug development. It can be modified to produce derivatives with therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization processes.

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-(aminomethyl)pent-4-enoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparación Con Compuestos Similares

- tert-Butyl 2-methylpent-4-enoate

- tert-Butyl 4-(aminomethyl)benzoate

- tert-Butyl 3-hydroxypent-4-enoate

Comparison: tert-Butyl 2-(aminomethyl)pent-4-enoate is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. Compared to tert-Butyl 2-methylpent-4-enoate, the aminomethyl derivative has enhanced reactivity in nucleophilic substitution reactions. tert-Butyl 4-(aminomethyl)benzoate, on the other hand, has a different aromatic structure, leading to variations in its chemical behavior and applications. tert-Butyl 3-hydroxypent-4-enoate contains a hydroxyl group, which affects its solubility and reactivity compared to the aminomethyl compound.

Propiedades

Fórmula molecular |

C10H19NO2 |

|---|---|

Peso molecular |

185.26 g/mol |

Nombre IUPAC |

tert-butyl 2-(aminomethyl)pent-4-enoate |

InChI |

InChI=1S/C10H19NO2/c1-5-6-8(7-11)9(12)13-10(2,3)4/h5,8H,1,6-7,11H2,2-4H3 |

Clave InChI |

LGTJGEMZHKDHSC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)C(CC=C)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.